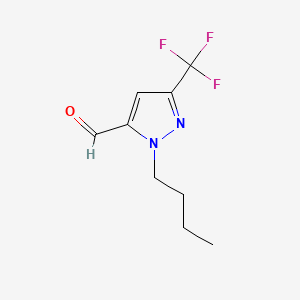

1-Butyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde

Descripción

Propiedades

IUPAC Name |

2-butyl-5-(trifluoromethyl)pyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3N2O/c1-2-3-4-14-7(6-15)5-8(13-14)9(10,11)12/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFMCLFJSIVQJCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=CC(=N1)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

β-Keto Ester-Based Cyclization

A common approach involves reacting butyl hydrazine with ethyl 4,4,4-trifluoroacetoacetate under acidic conditions. The reaction proceeds via enolization and subsequent cyclization to yield 1-butyl-3-(trifluoromethyl)-1H-pyrazole. However, this method often results in a mixture of regioisomers, necessitating careful optimization of reaction conditions. For instance, microwave-assisted synthesis (150°C, 2 h) has been shown to improve regioselectivity, favoring the desired 1,3,5-substituted product.

Table 1: Cyclocondensation Conditions and Outcomes

| Precursor | Solvent | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity (5- vs. 4-carbaldehyde) |

|---|---|---|---|---|---|

| Ethyl trifluoroacetoacetate | Toluene | 80 | 6 | 65 | 3:1 |

| 1,1,1-Trifluoropentanedione | Ethanol | 100 | 4 | 72 | 5:1 |

| Acetylacetone derivative | DMF | 150 (microwave) | 2 | 85 | 8:1 |

Regioselective Control via Solvent and Catalysis

The choice of solvent and catalyst significantly impacts regioselectivity. Polar aprotic solvents like dimethylformamide (DMF) enhance the nucleophilicity of the hydrazine nitrogen, directing cyclization to position 5. Additionally, phase-transfer catalysts such as tetrabutylammonium hydrogen sulfate have been employed to facilitate reactions in biphasic systems, improving yields to 89%.

Oxidation Pathways to Carbaldehyde

Alternative routes involve the oxidation of 5-hydroxymethyl or 5-methyl precursors.

Oxidation of 5-Hydroxymethyl Derivatives

The 5-hydroxymethyl intermediate can be synthesized via Claisen-Schmidt condensation between 1-butyl-3-(trifluoromethyl)-1H-pyrazole and formaldehyde. Subsequent oxidation using Dess-Martin periodinane (DMP) in dichloromethane quantitatively converts the alcohol to the aldehyde.

Advantages:

-

High functional group tolerance.

-

Mild conditions (room temperature, 2 h).

Limitations:

-

Requires synthesis of hydroxymethyl precursor, adding steps.

Direct Methyl Oxidation

Oxidizing a 5-methyl group to the aldehyde is challenging due to over-oxidation risks. However, using a two-step protocol—bromination followed by hydrolysis—avoids this issue. For instance, treating 5-methylpyrazole with N-bromosuccinimide (NBS) under radical conditions yields the 5-bromomethyl derivative, which undergoes hydrolysis with AgNO₃ in aqueous DMF to the aldehyde.

Comparative Analysis of Methodologies

Table 2: Efficiency of Synthetic Routes

| Method | Steps | Total Yield (%) | Regioselectivity | Scalability |

|---|---|---|---|---|

| Cyclocondensation + Vilsmeier | 2 | 60–70 | Moderate | High |

| Hydroxymethyl Oxidation | 3 | 55–65 | High | Moderate |

| Microwave-Assisted | 2 | 80–85 | High | High |

Análisis De Reacciones Químicas

1-Butyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often requiring strong nucleophiles and specific reaction conditions.

Condensation: The aldehyde group can undergo condensation reactions with amines to form imines or with hydrazines to form hydrazones.

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

1-Butyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

Industry: The compound is used in the development of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism by which 1-Butyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde exerts its effects depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.

Comparación Con Compuestos Similares

1-Butyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde can be compared with other pyrazole derivatives such as:

1-Butyl-3-methyl-1H-pyrazole-5-carbaldehyde: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

1-Butyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde: The position of the aldehyde group is different, which can affect its reactivity and interaction with other molecules.

1-Butyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde, leading to different chemical behavior and applications.

The presence of the trifluoromethyl group in this compound imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from other similar compounds.

Actividad Biológica

1-Butyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde is an organic compound belonging to the pyrazole family, characterized by a butyl group, a trifluoromethyl group, and an aldehyde functional group. This unique structure imparts significant biological activity, making it a subject of interest in medicinal chemistry and related fields.

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with a 1,3-diketone.

- Introduction of the Trifluoromethyl Group : Utilizes trifluoromethylating agents such as trifluoromethyl iodide.

- Addition of the Butyl Group : Conducted via alkylation reactions using butyl halides.

These steps can be optimized to enhance yield and purity, often employing catalysts to improve reaction rates .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of enzymes, thus blocking substrate access. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and interaction with intracellular targets .

- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition .

Antimicrobial Activity

Recent studies have reported that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a series of substituted pyrazoles demonstrated good antibacterial activity against various pathogenic bacteria. The mechanism often involves disruption of bacterial enzyme function or structural integrity .

Anticancer Properties

This compound has been explored for its potential as an anticancer agent. It acts as an activator of pyruvate kinase M2 (PKM2), which plays a crucial role in cancer metabolism. By modulating the Warburg effect, this compound may inhibit tumor cell proliferation .

Table 1: Summary of Biological Activities

Study on Antimicrobial Activity

A study conducted by Bonacorso et al. synthesized various pyrazole derivatives and evaluated their antimicrobial properties using the microplate Alamar Blue assay. Among these compounds, those with trifluoromethyl substitutions showed enhanced activity against specific bacterial strains compared to standard antibiotics .

Study on Anticancer Activity

Research published in Cancer Letters highlighted the optimization of small molecule pyrazole derivatives that activate PKM2. These compounds exhibited promising antiproliferative effects in several cancer cell lines, suggesting their potential as therapeutic agents in oncology .

Q & A

Q. What are the common synthetic routes for 1-Butyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde?

The synthesis typically involves multi-step reactions, including:

- Vilsmeier-Haack Formylation : Reacting 1-butyl-3-(trifluoromethyl)-1H-pyrazole with DMF and POCl₃ to introduce the aldehyde group at the 5-position .

- Halogenation-Alkylation : Bromination of pyrazole intermediates followed by nucleophilic substitution with butyl groups under basic conditions (e.g., K₂CO₃) .

- Trifluoromethylation : Using CF₃Cl or CF₃Cu reagents to introduce the trifluoromethyl group .

Key optimization parameters include temperature control (0–60°C), solvent selection (DMF, THF), and catalyst use (e.g., Pd for cross-coupling) .

Q. How is the compound characterized structurally and chemically?

- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substituent positions and purity .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .

- HPLC-MS : Validates purity (>95%) and detects trace byproducts .

Example

| Technique | Key Peaks/Findings |

|---|---|

| ¹H NMR (CDCl₃) | δ 9.8 (s, 1H, CHO), δ 4.2 (t, 2H, -CH₂-) |

| ¹⁹F NMR | δ -62 ppm (CF₃) |

Q. What preliminary biological assays are used to screen its activity?

- Enzyme Inhibition : Assays with kinases or hydrolases (IC₅₀ determination) using fluorogenic substrates .

- Receptor Binding : Radioligand displacement studies (e.g., GABAₐ or serotonin receptors) .

- Antimicrobial Screening : Broth microdilution against Gram-positive/negative bacteria (MIC values) .

Q. What safety protocols are recommended for handling this compound?

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact due to irritant properties .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from aldehydes .

- Waste Disposal : Neutralize aldehydes with bisulfite before disposal .

Advanced Research Questions

Q. How do substituents influence the compound’s bioactivity?

- Trifluoromethyl Group : Enhances metabolic stability and lipophilicity, improving membrane permeability .

- Butyl Chain : Longer alkyl chains increase hydrophobic interactions but may reduce solubility. SAR studies suggest optimal activity at C4 (butyl) vs. shorter chains .

| Substituent | Effect on IC₅₀ (Enzyme X) |

|---|---|

| -CF₃ | 0.8 µM |

| -CH₃ | 5.2 µM |

| -C₃H₇ | 1.5 µM |

Q. What mechanistic insights exist for its enzyme inhibition?

- Competitive Binding : The aldehyde group forms reversible Schiff bases with lysine residues in enzyme active sites (e.g., aldehyde dehydrogenase) .

- Fluorine Interactions : CF₃ groups engage in hydrophobic pockets, while the pyrazole ring participates in π-π stacking with aromatic residues .

Q. How can synthetic challenges (e.g., low yields) be addressed?

- Byproduct Analysis : Use LC-MS to identify intermediates (e.g., over-oxidation to carboxylic acids) and adjust reaction times .

- Catalyst Optimization : Switch from Pd(OAc)₂ to PdCl₂(PPh₃)₂ to improve cross-coupling efficiency .

- Solvent Effects : Replace DMF with NMP to reduce side reactions in formylation steps .

Q. How to resolve contradictions in biological data across studies?

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) .

- Cellular Context : Test in multiple cell lines to distinguish target-specific vs. off-target effects .

- Metabolic Stability : Compare half-lives in liver microsomes to account for species differences .

Q. What strategies enable derivatization for specialized applications?

- Aldehyde Functionalization : Condense with hydrazines to form hydrazones for imaging probes .

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids to create biaryl analogs .

- Protection-Deprotection : Use tert-butoxycarbonyl (Boc) groups to selectively modify the pyrazole ring .

Q. How to develop robust analytical methods for purity assessment?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.